2,5-Bis(difluoromethoxy)benzo[d]oxazole
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Overview
Description
2,5-Bis(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of two difluoromethoxy groups attached to a benzoxazole core. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(difluoromethoxy)benzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of 2,5-difluoromethoxybenzene with an appropriate oxazole precursor under acidic or basic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .
Scientific Research Applications
2,5-Bis(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
2,5-Bis(trifluoromethyl)benzo[d]oxazole: This compound has similar structural features but with trifluoromethyl groups instead of difluoromethoxy groups.
Benzoxazole: The parent compound without any substituents, used widely in various applications.
Isoxazole: A similar heterocyclic compound with an oxygen and nitrogen atom in different positions.
Uniqueness: 2,5-Bis(difluoromethoxy)benzo[d]oxazole is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H5F4NO3 |
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Molecular Weight |
251.13 g/mol |
IUPAC Name |
2,5-bis(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO3/c10-7(11)15-4-1-2-6-5(3-4)14-9(16-6)17-8(12)13/h1-3,7-8H |
InChI Key |
FCBRNLQWCZVMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)N=C(O2)OC(F)F |
Origin of Product |
United States |
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